molecular formula C14H11ClO B8746369 2-(3-chlorophenyl)-2-phenylOxirane CAS No. 71827-53-7

2-(3-chlorophenyl)-2-phenylOxirane

Cat. No. B8746369
Key on ui cas rn: 71827-53-7
M. Wt: 230.69 g/mol
InChI Key: WYGALGXXXYNLQP-UHFFFAOYSA-N
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Patent
US06127366

Procedure details

A 250 mL-round bottom flask was charged with NaH (60% dispersion in mineral oil) (1.92 g, 0.048 mol), washed with petroleum ether, then treated with dry DMSO (40 mL) under N2. To this reaction mixture was added trimethylsulfoxonium iodide (10.56 g, 0.048 mol) through a solid addition funnel over 15 min. After stirring for 0.5 hr, a solution of 3-chlorobenzophenone (8.66 g, 0.04 mol) in DMSO (15 mL) was added dropwise, and the mixture was heated at 55° C. for 2 hr. The mixture was added to ice-water, extracted with ether (3×100 mL), the organics combined, dried (MgSO4), filtered, and concentrated to give the title compound.
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
10.56 g
Type
reactant
Reaction Step Two
Quantity
8.66 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)(C)=O.[Cl:9][C:10]1[CH:11]=[C:12]([CH:21]=[CH:22][CH:23]=1)[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14]>CS(C)=O>[Cl:9][C:10]1[CH:11]=[C:12]([C:13]2([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:4][O:14]2)[CH:21]=[CH:22][CH:23]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
10.56 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Three
Name
Quantity
8.66 g
Type
reactant
Smiles
ClC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After stirring for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with petroleum ether
ADDITION
Type
ADDITION
Details
treated with dry DMSO (40 mL) under N2
ADDITION
Type
ADDITION
Details
through a solid addition funnel over 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1(OC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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